1H-Pyrrolo[1,2-a]benzimidazol-3-ol,2,3-dihydro-7-methyl-,(R)-(9CI) 1H-Pyrrolo[1,2-a]benzimidazol-3-ol,2,3-dihydro-7-methyl-,(R)-(9CI)
Brand Name: Vulcanchem
CAS No.: 188753-42-6
VCID: VC0063563
InChI: InChI=1S/C11H12N2O/c1-7-2-3-8-9(6-7)13-5-4-10(14)11(13)12-8/h2-3,6,10,14H,4-5H2,1H3/t10-/m1/s1
SMILES: CC1=CC2=C(C=C1)N=C3N2CCC3O
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol

1H-Pyrrolo[1,2-a]benzimidazol-3-ol,2,3-dihydro-7-methyl-,(R)-(9CI)

CAS No.: 188753-42-6

Main Products

VCID: VC0063563

Molecular Formula: C11H12N2O

Molecular Weight: 188.23 g/mol

1H-Pyrrolo[1,2-a]benzimidazol-3-ol,2,3-dihydro-7-methyl-,(R)-(9CI) - 188753-42-6

CAS No. 188753-42-6
Product Name 1H-Pyrrolo[1,2-a]benzimidazol-3-ol,2,3-dihydro-7-methyl-,(R)-(9CI)
Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
IUPAC Name (3R)-7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol
Standard InChI InChI=1S/C11H12N2O/c1-7-2-3-8-9(6-7)13-5-4-10(14)11(13)12-8/h2-3,6,10,14H,4-5H2,1H3/t10-/m1/s1
Standard InChIKey FHPARWHYSHNJGP-SNVBAGLBSA-N
Isomeric SMILES CC1=CC2=C(C=C1)N=C3N2CC[C@H]3O
SMILES CC1=CC2=C(C=C1)N=C3N2CCC3O
Canonical SMILES CC1=CC2=C(C=C1)N=C3N2CCC3O
Synonyms 1H-Pyrrolo[1,2-a]benzimidazol-3-ol,2,3-dihydro-7-methyl-,(R)-(9CI)
PubChem Compound 10821457
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator